molecular formula C15H20BrNO2 B1474934 tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate CAS No. 1802430-94-9

tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate

Cat. No.: B1474934
CAS No.: 1802430-94-9
M. Wt: 326.23 g/mol
InChI Key: YHFYWJJEEKUFJP-ZDUSSCGKSA-N
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Description

The compound tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate is a chiral carbamate derivative featuring a (1S)-configured stereocenter, a 3-bromophenyl substituent, and a but-3-en-1-yl chain. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-5-7-13(11-8-6-9-12(16)10-11)17-14(18)19-15(2,3)4/h5-6,8-10,13H,1,7H2,2-4H3,(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYWJJEEKUFJP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

Tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C13H18BrNO2. It features a bromophenyl group, which is significant for its biological activity, particularly in cancer research and other therapeutic areas. The presence of the tert-butyl group enhances its lipophilicity, potentially improving cellular uptake.

PropertyValue
Molecular Weight292.19 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP3.5

Anticancer Potential

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that brominated phenyl compounds can induce apoptosis in various cancer cell lines by modulating cellular pathways involved in cell survival and death.

Case Study: Apoptosis Induction

A study involving brominated compounds demonstrated their ability to activate caspase pathways leading to apoptosis in Jurkat T-cells. The IC50 values for these compounds were found to be lower than those of standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy (source: MDPI) .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown promise in anti-inflammatory applications. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses.

Experimental Findings

In vitro assays revealed that this compound reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases (source: Science.gov) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The bromine atom on the phenyl ring is crucial for enhancing activity against specific targets, including cancer cells and inflammatory pathways.

Table 2: Structure-Activity Relationship Insights

Structural FeatureActivity Implication
Bromine SubstitutionIncreased anticancer activity
Tert-butyl GroupEnhanced solubility and uptake
Alkene Functional GroupPotential for further modifications

Comparison with Similar Compounds

Functional Group and Reactivity Analysis

  • Bromophenyl vs. Phenyl/Pyridinyl: The 3-bromophenyl group in the target compound facilitates halogen bonding and Suzuki-Miyaura cross-couplings, unlike non-halogenated analogs (e.g., 8ag). This modification enhances its utility in drug discovery for coupling with boronic acids .
  • But-3-en-1-yl Chain vs. Bicyclic Frameworks : The linear alkene in the target compound offers distinct reactivity (e.g., hydrogenation to alkyl chains) compared to strained bicyclic systems (e.g., 8ej and 8ag), which are conformationally rigid and may exhibit enhanced metabolic stability .
  • Carbamate Stability : The tert-butyl carbamate group is stable under basic conditions but cleaved under acidic conditions, as seen in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives (, Step 10). This contrasts with hydrazinecarbonyl derivatives (), which may undergo nucleophilic substitution .

Crystallographic and Hydrogen Bonding Considerations

Hydrogen bonding patterns, critical for crystallization and molecular recognition, differ significantly:

  • The carbamate group in the target compound acts as a hydrogen bond acceptor (C=O), while analogs with pyridinyl or fluorobenzyl groups (e.g., 8ej, 8ag) introduce additional acceptors (F, N).
  • Bicyclic compounds (e.g., 8ej) form intramolecular hydrogen bonds within diazabicyclo frameworks, stabilizing their conformations. In contrast, the linear structure of the target compound may favor intermolecular interactions, influencing solubility and melting points .

Preparation Methods

Stereoselective Synthesis of the Chiral Amine Intermediate

The chiral amine intermediate, (1S)-1-(3-bromophenyl)but-3-en-1-amine, can be prepared by diastereoselective nucleophilic addition of allylic organometallic reagents to chiral imines derived from tert-butanesulfinyl amines. This approach is well-documented and offers high diastereoselectivity and yield.

  • Method: Addition of but-3-enylmagnesium bromide (allyl Grignard reagent) to chiral N-tert-butanesulfinyl imines derived from 3-bromobenzaldehyde.
  • Conditions: Reaction performed in dry toluene at low temperature (-78 °C).
  • Outcome: Yields of 44–85% and diastereomeric ratios up to >95:5 have been reported, indicating excellent stereocontrol.

This method leverages the chiral auxiliary effect of the tert-butanesulfinyl group to control the stereochemistry at the newly formed amine center.

Protection of the Chiral Amine as tert-Butyl Carbamate

Once the chiral amine intermediate is obtained, it is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate derivative.

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base (commonly triethylamine or N,N-diisopropylethylamine).
  • Solvents: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
  • Temperature: Typically 0 °C to room temperature.
  • Reaction time: Several hours to overnight stirring.
  • Workup: Extraction with water and organic solvents, drying over anhydrous sodium sulfate or magnesium sulfate, followed by concentration and purification.
  • Yields: High yields are typical; for example, quantitative yields reported for related 3-bromobenzylamine carbamate formation.

Representative Experimental Procedures and Yields

Step Reagents & Conditions Yield Notes
1. Diastereoselective homoallylation of N-tert-butanesulfinyl imine with but-3-enylmagnesium bromide in dry toluene at -78 °C But-3-enylmagnesium bromide, N-tert-butanesulfinyl imine, toluene, -78 °C 44–85% Diastereoselectivity up to >95:5 dr
2. Protection of chiral amine with Boc2O and triethylamine in dichloromethane at 0 °C to RT overnight Boc2O (1.1 equiv), Et3N (1 equiv), CH2Cl2, 0–20 °C Quantitative (for 3-bromobenzylamine carbamate) Reaction monitored by TLC, purified by extraction
3. Alternative protection using Boc2O and sodium bicarbonate in THF at room temperature overnight Boc2O (1.1 equiv), NaHCO3 (2 equiv), THF, RT High yield (not quantified) Simple aqueous workup, suitable for scale-up

Mechanistic Insights and Optimization

  • The diastereoselective addition step relies on the chiral sulfinyl auxiliary directing nucleophilic attack on the imine carbon with high stereocontrol.
  • The Boc protection step proceeds via nucleophilic attack of the amine on Boc2O, facilitated by the base scavenging the released acid.
  • Use of mild bases like triethylamine or sodium bicarbonate avoids side reactions and decomposition.
  • Low temperatures during the addition step minimize side reactions and racemization.
  • Tetrabutylammonium iodide (TBAI) and cesium carbonate have been reported to enhance carbamate formation in related systems by stabilizing intermediates and promoting CO2 incorporation.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material N-tert-butanesulfinyl imine of 3-bromobenzaldehyde
Nucleophile But-3-enylmagnesium bromide (allyl Grignard)
Addition solvent Dry toluene
Addition temperature -78 °C
Carbamate reagent Di-tert-butyl dicarbonate (Boc2O)
Base for carbamate step Triethylamine or sodium bicarbonate
Carbamate solvent Dichloromethane or tetrahydrofuran
Carbamate reaction temp 0 °C to room temperature
Typical yields 44–85% (amine formation), quantitative (carbamate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate
Reactant of Route 2
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tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate

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